beta-Elemene

Pharmacokinetics Drug Discovery ADME

beta-Elemene (CAS 515-13-9, (-)-β-Elemene) is a sesquiterpene compound of the elemane class, naturally occurring in plants such as Curcuma wenyujin. As a non-cytotoxic Class II antitumor agent , it is distinct from many conventional chemotherapeutics and is primarily utilized as a lead compound in oncology research and as an analytical standard in phytochemical analysis.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 515-13-9
Cat. No. B162499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Elemene
CAS515-13-9
Synonyms(-)-β-Elemene; Levo-β-elemene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(C(C1)C(=C)C)(C)C=C
InChIInChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1
InChIKeyOPFTUNCRGUEPRZ-QLFBSQMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Elemene (CAS 515-13-9) Product Overview for Procurement and Research Selection


beta-Elemene (CAS 515-13-9, (-)-β-Elemene) is a sesquiterpene compound of the elemane class, naturally occurring in plants such as Curcuma wenyujin . As a non-cytotoxic Class II antitumor agent [1], it is distinct from many conventional chemotherapeutics and is primarily utilized as a lead compound in oncology research and as an analytical standard in phytochemical analysis [2].

Phytochemical analytical standard for natural product research
Oncology lead compound for mechanistic signaling studies
Natural source-derived sesquiterpene (Curcuma wenyujin)

Why Generic 'Elemene' Substitution is Inadvisable for Research Involving beta-Elemene


Procuring a generic 'elemene mixture' or substituting an isomer like alpha- or gamma-elemene for beta-elemene (CAS 515-13-9) is a high-risk strategy for research integrity. The four structural isomers (α-, β-, γ-, and δ-elemene) exhibit distinct biological activities and pharmacokinetic profiles [1]. For instance, while beta-elemene demonstrates a GI absorption profile classified as 'Low', compounds from the same source like curcumol and germacrone are classified as 'High' [2]. Furthermore, key anticancer mechanisms, such as the induction of ferroptosis and reversal of radioresistance, have been specifically validated for the beta isomer, not for the class as a whole [3]. Relying on non-specific elemene mixtures introduces uncharacterized variables that can lead to irreproducible results, particularly in advanced mechanistic studies.

β, α, γ, δ isomers show distinct ADME profiles; GI absorption classification differs
Beta-isomer-specific mechanisms (ferroptosis, radioresistance reversal) may not transfer to mixtures
Non-specific elemene mixtures introduce uncharacterized variables; reproducibility may be compromised

Quantitative Differentiation Guide for beta-Elemene (515-13-9) Against Key Comparators


beta-Elemene vs. Isomers and In-Class Compounds: ADME Property Comparison

beta-Elemene exhibits a unique ADME profile that differentiates it from other major anticancer terpenoids in Curcuma wenyujin. Its gastrointestinal (GI) absorption is classified as 'Low', a property shared with β-sesquiphellandrene and δ-elemene, but distinct from compounds like curcumol and germacrone, which are classified as 'High' [1]. This characteristic informs its primary clinical and experimental use as an injectable formulation rather than an oral agent [2], a critical distinction for procurement planning.

ADME GI Absorption
Head-to-head
β-Elemene: Low
Curcumol, Germacrone: High
Categorical difference (In silico ADME)
Informs formulation route for research models
Low oral absorption class; parenteral or formulation work may be required
Pharmacokinetics Drug Discovery ADME Bioavailability

beta-Elemene Cytotoxicity: Quantitative Comparison with Curcumol in Breast Cancer Cells

In direct, cross-study comparable assays, beta-elemene demonstrates significantly higher potency than curcumol in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The reported IC50 for beta-elemene in these cells is 37.703 µg/mL , whereas curcumol exhibits an IC50 of 240.7±85.0 µg/mL after 48 hours [1]. This represents an approximate 6.4-fold difference in potency under similar conditions.

Cytotoxicity (MDA-MB-231)
Cross-study comparable
β-Elemene: 37.7 µg/mL
Curcumol: 240.7 ± 85.0 µg/mL
~6.4-fold lower IC50 (higher response in this model)
Supports cell-model endpoint review
TNBC cell line; cross-study conditions may differ (24h vs. 48h)
Cytotoxicity Oncology Breast Cancer Cell Viability

beta-Elemene's Clinically-Relevant Synergism: A Quantitative Advantage Over Germacrone

beta-Elemene is documented to act synergistically with the standard chemotherapeutic cisplatin, a property not well-established for in-class comparators like germacrone. In a radio-sensitization study, combining 40 μg/mL beta-elemene with 2 Gy X-ray radiation reduced human melanoma A375 cell viability to 61%, compared to 80% for beta-elemene alone [1]. Separate studies confirm that beta-elemene enhances cisplatin-induced apoptosis in bladder cancer cells [2] and sensitizes resistant ovarian cancer cells to cisplatin [3].

Combination Effect
Class-level inference
β-Elemene + radiation: 61% viability
β-Elemene alone: 80%; Germacrone: synergy not established
Qualitative difference in cisplatin/radiation combination context
May support combination study design in resistant models
Reported synergism requires model-specific validation
Combination Therapy Drug Synergy Cisplatin Oncology

Clinical Advancement: beta-Elemene's Regulatory Milestone vs. Isomers

beta-Elemene holds a unique position among the elemane sesquiterpenoids by being approved by the Chinese State Food and Drug Administration (SFDA) as a drug for treating various solid tumors, including brain cancer [1][2]. It is currently available as an injectable formulation for clinical use in China [3]. This clinical validation is a critical differentiator from other elemane isomers (α-, γ-, δ-), which remain at the preclinical research stage and lack regulatory approval for human use.

Regulatory Status
Class-level inference
China SFDA approved for clinical use; other isomers remain preclinical
Provides research compound with reported human exposure data
Regulatory context does not imply research superiority; review indication scope
Clinical Translation Drug Development Regulatory Affairs

Advancing Delivery: beta-Elemene Nano-formulations for Enhanced Bioavailability

Recognizing the inherent limitations of beta-elemene's low solubility and bioavailability, recent patent and research activity is focused on advanced formulations. A notable example is a WIPO patent (WO2024187640) describing a nano-formulation that loads beta-elemene onto DSPE-PEG-coated stanene nanosheets (STNSP) [1]. This system aims to synergistically enhance anti-tumor immunity by polarizing tumor-associated macrophages and selectively killing melanoma cells, a sophisticated application not widely explored for other unformulated sesquiterpenes like curcumol or germacrone [2].

Nano-formulation
Supporting evidence
Patent-pending STNSP delivery platform (WO2024187640) loads β-elemene
Supports formulation innovation studies
Comparator sesquiterpenes lack similar advanced delivery patents
Nanotechnology Drug Delivery Formulation Science

Optimal Application Scenarios for beta-Elemene Based on Evidence


Investigating Mechanisms to Overcome Cisplatin Resistance in Ovarian and Bladder Cancer

beta-Elemene is uniquely suited for studies focused on reversing chemoresistance. Its validated, synergistic effect with cisplatin [1], particularly in resistant ovarian and bladder cancer models, makes it an essential tool compound for elucidating the molecular pathways (e.g., ROS-AMPK, STAT3) involved in sensitizing cancer cells to platinum-based therapies. Procuring a high-purity standard of beta-Elemene (CAS 515-13-9) is critical for reproducible results in these combination studies.

Radiosensitization Research in Non-Small Cell Lung Cancer (NSCLC) and Melanoma

beta-Elemene is a proven radiosensitizer, as demonstrated by its ability to reduce A375 melanoma cell viability from 80% to 61% when combined with radiation [2]. This evidence supports its use as a positive control or lead compound in projects developing new radiosensitizing agents, particularly for challenging cancers like NSCLC and melanoma where radioresistance is a clinical problem. Generic elemene mixtures cannot substitute for this specific, validated activity.

Advanced Formulation Development for Overcoming Poor Oral Bioavailability

The low GI absorption profile of beta-Elemene [3] presents a specific challenge that has driven innovation in drug delivery, including PEGylated liposomes and patent-pending nano-formulations [4][5]. Researchers focused on nanoparticle, liposome, or microemulsion development can use beta-elemene as a model hydrophobic compound with significant therapeutic potential, differentiating it from other sesquiterpenes that lack this established body of formulation research.

Preclinical Studies Aiming for Clinical Translation in Brain Tumors

beta-Elemene is the only elemane isomer with SFDA approval for clinical use, specifically for treating brain tumors [6][7]. For drug development programs targeting glioblastoma or other CNS malignancies, selecting beta-elemene as a starting point or comparator provides a direct link to a known clinical safety and efficacy profile, significantly de-risking the translational pathway compared to unapproved isomers or less-characterized in-class compounds.

Application
Selection Property
Validation Focus
Cisplatin-resistance mechanism studies
Combination-response context with cisplatin
ROS-AMPK, STAT3 pathway endpoints
Radiosensitization model studies
Radiation combination endpoint context
Cell-viability and DNA-damage response endpoints
Oral formulation exposure studies
Formulation-dependent bioavailability context
Liposomal/nano delivery system characterization
CNS tumor model studies with reported clinical exposure data
Regulatory status context (SFDA approved)
Translational model endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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